3-fluoro-N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-fluoro-N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide is an organic compound belonging to the class of benzenesulfonamides. This compound is characterized by the presence of a fluorine atom attached to a benzenesulfonamide structure, which is further connected to a pyrrolidinyl group substituted with a fluorophenyl moiety. The unique structural features of this compound make it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidinyl Intermediate: The initial step involves the synthesis of the pyrrolidinyl intermediate by reacting 4-fluorobenzaldehyde with an appropriate amine under reductive amination conditions.
Sulfonamide Formation: The pyrrolidinyl intermediate is then reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine-substituted positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzenesulfonamides.
Scientific Research Applications
3-fluoro-N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-fluoro-N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Similar Compounds
- 3-fluoro-N-((1-(4-fluorophenyl)-3-(2-thienyl)-1H-pyrazol-5-yl)methyl)benzenesulfonamide
- 3-fluoro-N-((1-(4-fluorophenyl)-3-(2-thienyl)-1H-pyrazol-5-yl)methyl)benzenesulfonamide
Uniqueness
Compared to similar compounds, 3-fluoro-N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide exhibits unique structural features, such as the presence of both fluorine and sulfonamide groups, which contribute to its distinct chemical reactivity and biological activity. These features make it a valuable compound for various research applications.
Biological Activity
3-Fluoro-N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide is a compound of significant interest in pharmaceutical research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C17H16F2N2O3S
- Molecular Weight : 366.4 g/mol
- CAS Number : 954608-10-7
This compound contains a sulfonamide group, which is known for its biological activity, particularly in antimicrobial and antitumor contexts.
Research indicates that sulfonamide derivatives often exhibit their biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Many sulfonamides act as inhibitors of dihydropteroate synthase, an enzyme critical in bacterial folate synthesis.
- Modulation of Protein Kinases : Some studies suggest that this compound may modulate protein kinase activity, influencing cellular proliferation and survival pathways.
- Interaction with Receptors : The presence of fluorine atoms may enhance the binding affinity to specific receptors, increasing the compound's potency.
Antimicrobial Activity
A study evaluating the antimicrobial efficacy of various sulfonamides found that compounds similar to this compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 0.5 to 32 µg/mL, suggesting potential for similar activity in this compound.
Antitumor Activity
In vitro studies have shown that related sulfonamide compounds exhibit cytotoxic effects against cancer cell lines such as HeLa and MCF-7. The IC50 values for these compounds were reported between 10 µM to 50 µM, indicating a moderate level of activity that warrants further investigation into the specific effects of this compound.
Case Study 1: Inhibition of Tumor Growth
In a preclinical study, a derivative similar to this compound was tested on xenograft models of breast cancer. The compound resulted in a significant reduction in tumor volume compared to controls, suggesting effective antitumor properties.
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of various sulfonamides, including derivatives structurally related to the target compound. The findings indicated that these compounds effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 8 µg/mL.
Properties
IUPAC Name |
3-fluoro-N-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N2O3S/c18-13-4-6-15(7-5-13)21-11-12(8-17(21)22)10-20-25(23,24)16-3-1-2-14(19)9-16/h1-7,9,12,20H,8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBRSOGXRTHBOTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)CNS(=O)(=O)C3=CC=CC(=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.